molecular formula C11H10N2O2 B12572567 N-[(3H-Indol-3-ylidene)methyl]glycine CAS No. 201812-47-7

N-[(3H-Indol-3-ylidene)methyl]glycine

Cat. No.: B12572567
CAS No.: 201812-47-7
M. Wt: 202.21 g/mol
InChI Key: KIHFLRCBKREOCO-UHFFFAOYSA-N
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Description

N-[(3H-Indol-3-ylidene)methyl]glycine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3H-Indol-3-ylidene)methyl]glycine typically involves the reaction of indole-3-carbaldehyde with glycine. One common method is the condensation reaction, where indole-3-carbaldehyde is reacted with glycine in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(3H-Indol-3-ylidene)methyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

N-[(3H-Indol-3-ylidene)methyl]glycine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3H-Indol-3-ylidene)methyl]glycine involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3H-Indol-3-ylidene)methyl]glycine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of the indole nucleus with a glycine moiety provides unique chemical and biological properties that differentiate it from other indole derivatives .

Properties

CAS No.

201812-47-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylideneamino)acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-12-5-8-6-13-10-4-2-1-3-9(8)10/h1-6,13H,7H2,(H,14,15)

InChI Key

KIHFLRCBKREOCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NCC(=O)O

Origin of Product

United States

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